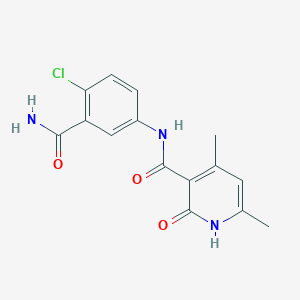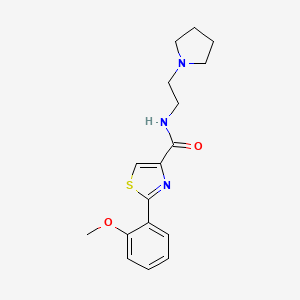![molecular formula C15H24N4O B7573850 [2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone, also known as EPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMP is a synthetic compound that belongs to the class of pyrrolidinyl pyrazolones and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of [2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood, but it is believed to act as a modulator of the GABAergic system. The compound has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and analgesic effects. The compound has also been shown to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone in lab experiments is its ability to cross the blood-brain barrier, allowing for its potential use in the treatment of neurological disorders. However, the compound's limited solubility in water can present challenges in certain experimental settings.
Orientations Futures
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields. Some possible future directions for research include:
1. Investigating the compound's potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Studying the compound's effects on different types of pain, including chronic pain.
3. Investigating the compound's potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
4. Studying the compound's effects on cognitive function and memory retention in healthy individuals.
In conclusion, [2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in the treatment of neurological disorders, as well as its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-pyrrolidinone with 4-amino-5-methyl-1H-pyrazole, followed by the reaction of the resulting intermediate with 1-bromo-2-(chloromethyl)benzene. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. [2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-18-8-4-6-13(18)14-7-5-9-19(14)15(20)12-10-16-17-11(12)2/h10,13-14H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPCQAINIYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C2CCCN2C(=O)C3=C(NN=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)

![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)